molecular formula C7H11O2PS B14632169 4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one CAS No. 57044-91-4

4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one

Cat. No.: B14632169
CAS No.: 57044-91-4
M. Wt: 190.20 g/mol
InChI Key: FJAHQIPUIUMMBL-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one is a heterocyclic compound containing sulfur and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one typically involves the reaction of 2,6-dimethylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or phosphines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,6-dimethoxyphenol: A structurally related compound with different functional groups.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl): Another heterocyclic compound with similar aromatic characteristics.

Uniqueness

4-Methoxy-2,6-dimethyl-4H-1,4lambda~5~-thiaphosphinin-4-one is unique due to the presence of both sulfur and phosphorus atoms in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

57044-91-4

Molecular Formula

C7H11O2PS

Molecular Weight

190.20 g/mol

IUPAC Name

4-methoxy-2,6-dimethyl-1,4λ5-thiaphosphinine 4-oxide

InChI

InChI=1S/C7H11O2PS/c1-6-4-10(8,9-3)5-7(2)11-6/h4-5H,1-3H3

InChI Key

FJAHQIPUIUMMBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(=O)(C=C(S1)C)OC

Origin of Product

United States

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